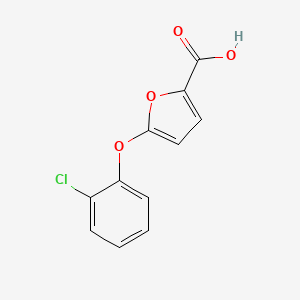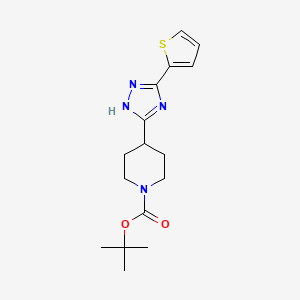
2-(Aminomethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)nicotinonitrile is an organic compound with the molecular formula C7H7N3 It consists of a pyridine ring substituted with an aminomethyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-(Aminomethyl)nicotinonitrile involves a multi-component reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate using tetrabutyl ammonium bromide as a catalyst in an aqueous medium . This method is advantageous due to its mild reaction conditions, high yield, and environmentally friendly nature.
Another method involves the reaction of nicotinamide with phosphorus pentoxide under reduced pressure, followed by distillation to obtain nicotinonitrile . This method is more traditional and involves harsher reaction conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale multi-component reactions using cost-effective and readily available reagents. The use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and diisobutylaluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has shown potential as a cytotoxic agent against certain cancer cell lines.
Medicine: It is being investigated for its potential use in drug development due to its bioactivity.
Industry: It is used in the synthesis of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)nicotinonitrile involves its interaction with various molecular targets and pathways. For example, its cytotoxic effects are believed to be due to its ability to interfere with cellular processes and induce apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
2-(Aminomethyl)nicotinonitrile can be compared with other similar compounds, such as:
Nicotinonitrile: A precursor to various pharmaceuticals and agrochemicals.
2-Amino-4,6-diphenylnicotinonitrile: Known for its cytotoxic and fluorescent properties.
Furo[2,3-b]pyridine derivatives: These compounds have shown promising biological activities, including anticancer and antiviral properties.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-(aminomethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H7N3/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,5,9H2 |
InChI Key |
HIWFHCLFOZYPPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CN)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


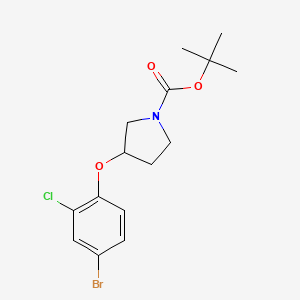
![Octanoic acid, 2-amino-8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B11814995.png)
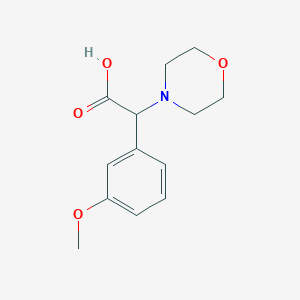

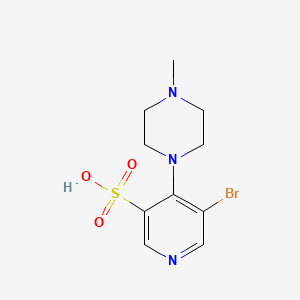
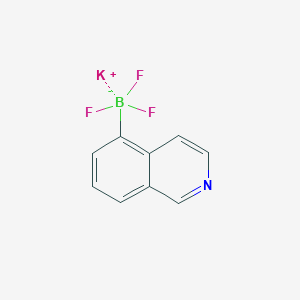
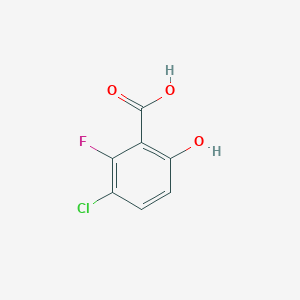
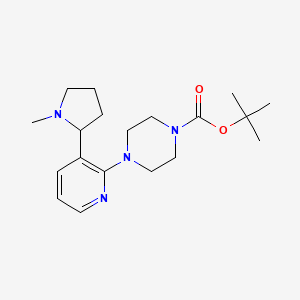
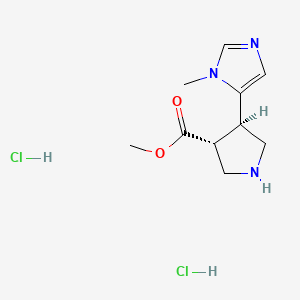
![3-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B11815039.png)
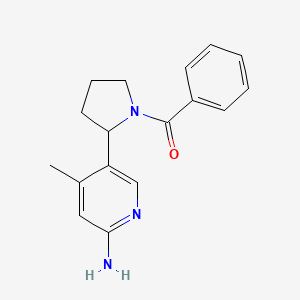
![4-(5'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine](/img/structure/B11815049.png)
